molecular formula C20H14FN3O2 B14924254 methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14924254
M. Wt: 347.3 g/mol
InChI Key: CUPTUWOETSCYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 6, and a methyl ester at position 2. Its molecular formula is C₁₉H₁₂FN₃O₂, with a molecular weight of 333.32 g/mol, and it is reported to have a purity of 95% .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H14FN3O2/c1-26-20(25)16-11-18(13-5-3-2-4-6-13)23-19-17(16)12-22-24(19)15-9-7-14(21)8-10-15/h2-12H,1H3

InChI Key

CUPTUWOETSCYAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable pyridine derivative in the presence of a catalyst to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several functional group transformations, enabling structural modifications for medicinal chemistry applications:

2.1 Hydrolysis
The methyl ester group at the 4-position can be hydrolyzed to the carboxylic acid under basic or acidic conditions (e.g., NaOH or HCl). This transformation is critical for generating derivatives with improved solubility or bioavailability.

2.2 Amidation
The carboxylate group reacts with amines (e.g., primary or secondary amines) to form amides. This reaction is typically catalyzed by coupling agents like EDC or HATU and enhances the compound’s lipophilicity for drug targeting.

2.3 Coupling Reactions
Fluorinated phenyl groups enable coupling reactions (e.g., Suzuki–Miyaura cross-coupling) to introduce additional substituents, optimizing pharmacokinetic properties.

Transformation Type Reagents/Conditions Product Application
HydrolysisNaOH/HCl, aqueous conditionsCarboxylic acid derivativeImproved solubility
AmidationEDC/HATU, amine couplingAmide derivativeEnhanced lipophilicity
CouplingSuzuki catalyst, boronic acidExtended aromatic substituentsTargeted biological activity

Reaction Mechanisms

The formation of the pyrazolo[3,4-b]pyridine core involves sequential steps:

3.1 Nucleophilic Attack and Cyclization
In the Gould–Jacobs reaction, the nucleophilic amine group of 3-aminopyrazole attacks the electrophilic enol ether group of diethyl 2-(ethoxymethylene)malonate. Subsequent elimination of ethanol and cyclization forms the fused bicyclic structure .

3.2 Oxidation and Dehydration
Decarboxylation under acidic conditions (e.g., TsOH) removes the carboxyl group, followed by spontaneous oxidation to form the aromatic pyrazolo[3,4-b]pyridine ring. The oxidation step is hypothesized to involve atmospheric oxygen or molecular disproportionation .

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

Core Modifications :

  • The methyl ester in the target compound (vs. carboxylic acid in ) improves cell permeability, a critical factor in drug bioavailability.
  • Substituent Position : The 4-fluorophenyl group at position 1 is conserved in many analogues, but substitution at position 6 varies (e.g., phenyl, thiophen-2-yl, furan-2-yl), influencing π-π stacking and receptor binding .

Biological Relevance :

  • CFTR Corrector Analogue : Compound 58g (from ), a related pyrazolopyridine with a methoxy-[1,4′-bipiperidin] group, demonstrates potent CFTR correction (GLPG2737). The absence of this substituent in the target compound may limit similar activity.
  • Kinase Inhibition : Pyrazolopyridines with 3-cyclopropyl or 3-methyl groups (e.g., ) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets.

Physicochemical Properties

  • Polarity : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), enhancing membrane permeability.
  • Molecular Weight : Substitutions like thiophen-2-yl or cyclopropyl increase or decrease molecular weight, impacting drug-likeness (e.g., Lipinski’s Rule of Five).

Biological Activity

Methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011398-72-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H14FN3O2
  • Molecular Weight : 347.3 g/mol
  • Purity : Minimum 95% .

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the fluorine atom and the phenyl groups enhances its pharmacological profile.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens. In vitro evaluations indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-Cancer Potential

The anti-cancer properties of this compound class are particularly compelling. Research has shown that pyrazolo[3,4-b]pyridines can induce apoptosis and inhibit angiogenesis in cancer cells. For example, a study highlighted that specific derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 μM) against various cancer cell lines without affecting normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, S. epidermidis
Anti-cancerInduces apoptosis; inhibits angiogenesis
PPARα AgonismReduces plasma triglyceride levels

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. The following factors have been identified as significant:

  • Substituent Size : The steric bulkiness of substituents on the pyrazolo ring affects agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). Larger substituents tend to enhance activity .
  • Hydrophobic Tail Positioning : The positioning of hydrophobic tails relative to the acidic head group is critical for maximizing biological efficacy .

Case Study 1: PPARα Agonism

A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that one particular compound was as effective as fenofibrate in lowering elevated triglyceride levels in a high-fructose-fed rat model. This suggests potential applications in managing dyslipidemia .

Case Study 2: Anticancer Activity

In vivo studies demonstrated that certain pyrazolo derivatives significantly inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity, indicating their potential as targeted cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, pyrazolo[3,4-b]pyridine derivatives are often prepared using the Biginelli reaction or cyclization of thiourea intermediates with aromatic aldehydes. Key steps include nucleophilic substitution at the pyridine ring and esterification of the carboxylic acid intermediate. Purification involves column chromatography and recrystallization, with yields optimized by adjusting catalysts (e.g., triethylamine) and solvent systems (e.g., dry dioxane) .

Q. What analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and ester functionality.
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and ester (C-O) stretching vibrations.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
  • Elemental Analysis: To verify purity (>95%) and stoichiometry .

Q. How is purity assessed, and what thresholds are considered acceptable for research use?

Purity is validated via HPLC (≥95% purity) and elemental analysis (deviation <0.4% for C, H, N). Impurities are minimized using gradient elution during chromatography. For crystallographic studies, purity >99% is recommended to avoid lattice defects .

Advanced Research Questions

Q. How can low yields during cyclization steps be addressed in the synthesis of pyrazolo[3,4-b]pyridine derivatives?

Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate ring closure.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Control: Microwave-assisted synthesis at 80–100°C improves efficiency .

Q. What structural insights can be gained from X-ray crystallography, and how are hydrogen bonding patterns analyzed?

X-ray crystallography (using SHELX programs) resolves the 3D structure, including bond lengths, angles, and intermolecular interactions. Hydrogen bonding networks are analyzed via graph set analysis (e.g., Etter’s formalism) to identify motifs like R22(8)\text{R}_2^2(8) rings, critical for understanding crystal packing and stability .

Q. How do substituent modifications (e.g., fluorophenyl vs. thiophene) influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding affinity, while bulky substituents (e.g., thiophene) may improve metabolic stability. Comparative in vitro assays (e.g., enzyme inhibition) and molecular docking simulations are used to evaluate these effects .

Q. How should researchers resolve contradictions in reported biological data for this compound?

Discrepancies in activity data can arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:

  • Standardized Protocols: Replicate studies under identical conditions.
  • Meta-Analysis: Aggregate data from multiple sources to identify trends.
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while docking studies (e.g., AutoDock) map binding poses in target proteins. These methods guide rational design of derivatives with improved properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.